

AD2765 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	AD2765			
Cat. No.:	B605173	Get Quote		

An In-depth Technical Guide to **AD2765**: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AD2765 is a novel synthetic thiourea derivative of sphingomyelin that has garnered significant interest for its potent biological activities. This technical guide provides a comprehensive overview of the chemical structure and properties of **AD2765**, its mechanism of action as an inhibitor of sphingomyelin metabolism, and its downstream effects on cellular signaling pathways. Detailed experimental protocols for key assays and a summary of its quantitative effects on enzyme activity and cell fate are presented to support further research and development efforts.

Chemical Structure and Properties

AD2765, also known as AD 2845 and Sphingosylphosphoryl choline, is a lipid analogue designed to interfere with sphingomyelin metabolism.[1] Its chemical structure is characterized by a sphingoid base linked to a phosphorylcholine head group and a thiourea moiety.

Table 1: Chemical and Physical Properties of AD2765[1]



Property	Value	
CAS Number	366487-81-2	
Chemical Formula	C28H58N3O5PS	
Molecular Weight	579.82 g/mol	
IUPAC Name	2-((3-((E)-2-hydroxy-3-(N,N,N- trimethylglycylthio)ureido)octadec-4-en-1- yl)oxy)ethyl trimethylammonium	
Synonyms	AD 2845, Sphingosylphosphoryl choline	
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents such as DMSO and ethanol	
Storage	Store at -20°C for long-term stability	

Mechanism of Action: Inhibition of Sphingomyelin Metabolism

AD2765 exerts its biological effects by targeting key enzymes involved in the sphingomyelin-ceramide signaling pathway. Specifically, it acts as an inhibitor of both sphingomyelin hydrolysis and synthesis.[1] This dual inhibition leads to a significant increase in intracellular levels of ceramide, a critical second messenger involved in various cellular processes, including apoptosis, cell cycle arrest, and inflammation.

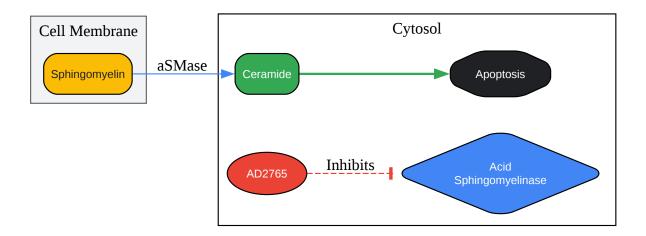
The primary target of **AD2765** is acid sphingomyelinase (aSMase), the enzyme responsible for hydrolyzing sphingomyelin into ceramide and phosphocholine. By inhibiting aSMase, **AD2765** prevents the breakdown of sphingomyelin, contributing to its accumulation. Simultaneously, its inhibitory effect on sphingomyelin synthesis further shifts the balance towards ceramide accumulation.

Signaling Pathway

The elevation of ceramide levels triggered by **AD2765** initiates a cascade of downstream signaling events that ultimately lead to cell death. Ceramide can activate various stress-



activated protein kinases and phosphatases, leading to the induction of apoptosis.



Click to download full resolution via product page

Figure 1: AD2765 inhibits acid sphingomyelinase (aSMase), leading to increased ceramide levels and subsequent apoptosis.

Quantitative Biological Activity

The inhibitory effects of **AD2765** on sphingomyelin metabolism and its cytotoxic consequences have been quantified in various cell lines. Treatment with **AD2765** leads to a concentration-dependent increase in cellular ceramide and a corresponding decrease in cell viability.

Table 2: In Vitro Efficacy of AD2765

Parameter	Cell Line	Value	Reference
aSMase Inhibition (IC50)	Human Fibroblasts	~5 μM	Darroch et al., 2005
Increase in Ceramide	Jurkat cells (24h treatment)	>2-fold at 10 μM	Darroch et al., 2005
Cell Viability (IC50)	HL-60 cells (48h treatment)	~15 µM	Darroch et al., 2005



Note: The values presented are approximate and may vary depending on the specific experimental conditions.

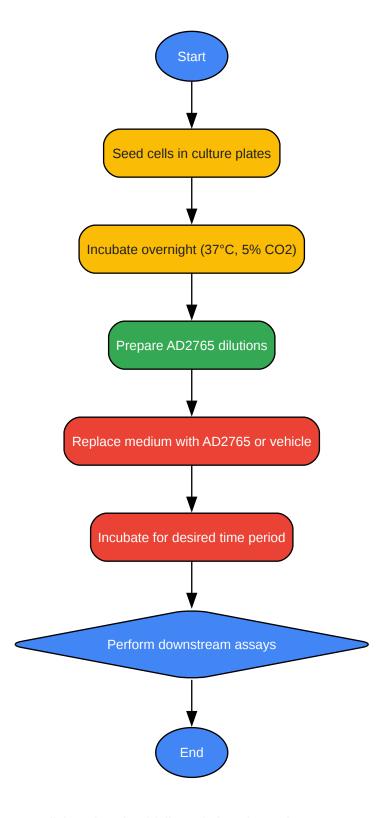
Experimental Protocols

The following are detailed methodologies for key experiments to assess the activity of AD2765.

Cell Culture and Treatment

- Cell Lines: Human skin fibroblasts, Jurkat, and HL-60 cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillinstreptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- AD2765 Preparation: A stock solution of AD2765 is prepared in DMSO and diluted to the desired concentrations in culture medium immediately before use.
- Treatment: Cells are seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for lipid analysis) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of AD2765 or vehicle control (DMSO).





Click to download full resolution via product page

Figure 2: General workflow for cell culture and treatment with AD2765.

Sphingomyelinase Activity Assay



This protocol is adapted from the methods used to characterize inhibitors of aSMase.

- Cell Lysate Preparation:
 - After treatment, wash cells with ice-cold PBS.
 - Lyse the cells in a buffer containing 0.2% Triton X-100 and protease inhibitors.
 - Centrifuge the lysate to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Enzymatic Reaction:
 - Prepare a reaction mixture containing a fluorescently labeled sphingomyelin substrate (e.g., NBD-sphingomyelin) in an acetate buffer (pH 5.0 for aSMase).
 - Add a standardized amount of cell lysate (e.g., 20-50 μg of protein) to the reaction mixture.
 - Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).
- Detection:
 - Stop the reaction by adding a chloroform/methanol mixture.
 - Separate the lipid-containing organic phase.
 - Analyze the fluorescent ceramide product using thin-layer chromatography (TLC) or highperformance liquid chromatography (HPLC) with a fluorescence detector.
 - Quantify the enzyme activity by comparing the fluorescence of the product to a standard curve.

Measurement of Intracellular Ceramide Levels

- · Lipid Extraction:
 - Following cell treatment with AD2765, wash cells with PBS and harvest.



- Extract total lipids using a modified Bligh and Dyer method with a chloroform:methanol:water solvent system.
- Ceramide Quantification:
 - Dry the lipid extract under a stream of nitrogen.
 - Resuspend the lipid film in a suitable solvent.
 - Analyze ceramide levels using liquid chromatography-mass spectrometry (LC-MS/MS).
 This method allows for the quantification of different ceramide species based on their acyl chain length.
 - Normalize ceramide levels to the total cellular protein or lipid phosphate content.

Cell Viability Assay (MTT Assay)

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treatment: Treat the cells with a range of **AD2765** concentrations for 24-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

AD2765 is a valuable research tool for studying the sphingomyelin-ceramide signaling pathway and its role in cell death. Its well-defined mechanism of action and potent biological effects



make it a compound of interest for potential therapeutic applications, particularly in oncology. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of **AD2765** in various experimental systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AD2765 chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605173#ad2765-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com